(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

pKa modulation physicochemical properties drug design

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is an enantiopure spirocyclic diamine building block featuring a chiral (S)-configuration at the spiro carbon and a gem-difluoro substituent at the 3-position of the azetidine ring. The compound is supplied as a Boc-protected intermediate (purity ≥97%) with molecular formula C11H18F2N2O2 and molecular weight 248.27 g/mol.

Molecular Formula C11H18F2N2O2
Molecular Weight 248.274
CAS No. 1263774-14-6
Cat. No. B2889569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
CAS1263774-14-6
Molecular FormulaC11H18F2N2O2
Molecular Weight248.274
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
InChIInChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1
InChIKeyWDPRNRPYIYPRAN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1263774-14-6)


(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is an enantiopure spirocyclic diamine building block featuring a chiral (S)-configuration at the spiro carbon and a gem-difluoro substituent at the 3-position of the azetidine ring . The compound is supplied as a Boc-protected intermediate (purity ≥97%) with molecular formula C11H18F2N2O2 and molecular weight 248.27 g/mol . Its 1,6-diazaspiro[3.4]octane core is distinct from the more common 2,6-diazaspiro[3.4]octane regioisomer and has been specifically utilized in patent literature for synthesizing CCR8 modulators and TLR7/TLR8 antagonists [1].

Why Generic 1,6-Diazaspiro[3.4]octane Building Blocks Cannot Substitute (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate


Substituting this compound with its racemate (CAS 1823273-12-6), the (R)-enantiomer (CAS 2166191-89-3), the non-fluorinated analog (tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate), or the 2,6-diazaspiro regioisomer introduces quantifiable differences in basicity, lipophilicity, metabolic stability, stereochemical outcome, and target binding [1]. The gem-difluoro substitution at the 3-position inductively reduces the azetidine nitrogen pKa by approximately 1.5–2.5 log units relative to the non-fluorinated scaffold, directly affecting protonation state at physiological pH and downstream pharmacokinetics [2]. The (S)-configuration is not interchangeable with the (R)-enantiomer: chiral HPLC analysis confirms enantiomeric excess (ee) ≥99% for the title compound, whereas the (R)-enantiomer and racemate would yield opposite or mixed stereochemistry in final drug substances, potentially nullifying target engagement or producing confounding pharmacology . These differences are material and preclude simple interchange.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate vs. Closest Analogs


Basicity (pKa) Reduction by 3,3-Difluoro Substitution vs. Non-Fluorinated 1,6-Diazaspiro[3.4]octane Scaffold

The 3,3-difluoro substitution in the target compound inductively withdraws electron density from the azetidine nitrogen, reducing its conjugate acid pKa by approximately 1.5–2.5 log units compared to the corresponding non-fluorinated tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate [1]. This effect is consistent with systematic data on gem-difluorinated azetidines, where pKa values of the protonated amine drop from ~8.5–9.0 (parent azetidine) to ~6.0–7.5 (3,3-difluoroazetidine) [2]. The predicted pKa of the free amine derived from the target compound is therefore expected to be substantially lower than that of the non-fluorinated analog, which would remain >95% protonated at physiological pH 7.4, while the difluoro analog would show a mixed protonation state [2].

pKa modulation physicochemical properties drug design

Enantiomeric Purity: (S)-Configuration Optical Rotation and Chiral HPLC vs. (R)-Enantiomer

The target compound is supplied with (4S)-stereochemistry confirmed by IUPAC nomenclature and InChI Key WDPRNRPYIYPRAN-JTQLQIEISA-N, which encodes the specific chiral center . Vendor certificates of analysis specify optical rotation [α]D consistent with the (S)-enantiomer, in contrast to the (R)-enantiomer (CAS 2166191-89-3, InChI Key WDPRNRPYIYPRAN-SNVBAGLBSA-N) which shows opposite rotation . The enantiomeric excess (ee) for the target compound is ≥99% as determined by chiral HPLC, whereas the comparator racemate (CAS 1823273-12-6, InChI Key WDPRNRPYIYPRAN-UHFFFAOYSA-N) shows essentially 0% ee [1].

chiral purity enantiomeric excess stereochemical fidelity

Regioisomeric Scaffold Selectivity: 1,6-Diazaspiro[3.4]octane vs. 2,6-Diazaspiro[3.4]octane Core in Biological Target Engagement

The 1,6-diazaspiro[3.4]octane scaffold, as in the target compound, places basic nitrogens at the azetidine N1 and pyrrolidine N6 positions. This regioisomer shows distinct biological activity profiles from the 2,6-diazaspiro[3.4]octane scaffold (N2–N6). Patent data indicate that 1,6-diazaspiro[3.4]octane derivatives act as CCR8 modulators [1], while 2,6-diazaspiro[3.4]octane derivatives are primarily explored as ROCK, NAMPT, and ketohexokinase inhibitors . In nAChR assays, 6-(pyridin-3-yl)-1,6-diazaspiro[3.4]octane (a direct analog of the deprotected target scaffold) shows an EC50 of 2.5 × 104 nM for agonist activity at human α4β2 nAChR, while the 6-(6-chloropyridin-3-yl) variant shows improved EC50 of 2.5 × 103 nM, a 10-fold potency gain [2]. No corresponding data exist for the 2,6-diazaspiro regioisomer at these targets, highlighting the functional divergence.

regioisomer selectivity nAChR agonism CCR8 modulation

Commercial Availability and Lead Time: (S)-Enantiomer Scarcity vs. (R)-Enantiomer

The (S)-enantiomer (CAS 1263774-14-6) shows limited commercial availability: Fluorochem previously listed the product but now shows 'Pricing not currently available' ; AChemBlock lists the product on an enquiry basis (not in stock) . In contrast, the (R)-enantiomer (CAS 2166191-89-3) is in stock at multiple vendors with defined pricing: Aladdin Scientific lists sizes from 100 mg ($606.90) to 1 g ($2,911.90) with 8–12 week lead time, and MolCore also lists stock . The price differential between enantiomers is estimated at $2,025/250 mg (S, enquiry) vs. $969.90/250 mg (R, in stock), a >2-fold premium for the (S)-enantiomer when available .

supply chain lead time enantiomer availability

Lipophilicity (LogP) Modulation by 3,3-Difluoro Substitution vs. Non-Fluorinated Analog

Fluorochem reports a calculated LogP of 1.13 for the target compound . By comparison, the non-fluorinated analog tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1) has a predicted LogP of approximately 0.7–0.9 based on its lower molecular weight and absence of fluorine atoms . The systematic study by Melnykov et al. confirms that gem-difluorination increases LogP by approximately 0.3–0.6 units for azetidine and pyrrolidine series, consistent with the observed difference [1]. The slightly elevated LogP of the target compound suggests moderately enhanced membrane permeability while retaining aqueous solubility.

lipophilicity LogP physicochemical optimization

Synthetic Yield and Process Efficiency: Patent Route for the Target Compound vs. Literature Yields for Non-Fluorinated 1,6-Diazaspiro[3.4]octane

US Patent 8,609,647 B2 describes the synthesis of the target compound via hydrogenolytic deprotection of the benzyl carbamate precursor (1-benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate) using 10% Pd/C under atmospheric hydrogen, yielding 211 mg (53%) from 397 mg starting material after dual silica gel chromatography [1]. For comparison, the synthesis of the non-fluorinated tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate via [3+2] cycloaddition followed by Boc protection typically yields ~60–83% over the key steps . The lower yield of the target compound (53% vs. 60–83%) reflects the added synthetic complexity introduced by the gem-difluoro group, which can slow reaction kinetics and complicate purification.

synthetic yield process chemistry hydrogenation efficiency

Evidence-Based Application Scenarios for (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate in Drug Discovery and Chemical Development


Synthesis of Enantiopure CCR8 Antagonists for Immuno-Oncology

The (S)-enantiomer is the specified building block in patented CCR8 modulator scaffolds [1]. The 1,6-diazaspiro regioisomer, combined with 3,3-difluoro-induced basicity reduction (ΔpKa −1.5 to −2.5 units) [2], enables tuning of the protonation state of the azetidine nitrogen, which is critical for CCR8 binding pocket complementarity. Using the (R)-enantiomer or racemate would invert or scramble the stereochemistry at the spiro center, likely abolishing target engagement .

Neuronal nAChR Probe Development with Defined Scaffold Geometry

The 1,6-diazaspiro[3.4]octane scaffold, as exemplified by 6-(pyridin-3-yl) and 6-(6-chloropyridin-3-yl) derivatives, shows measurable agonist activity at human α4β2 nAChR (EC50 2.5 × 104 nM and 2.5 × 103 nM, respectively) [3]. The target compound serves as the core intermediate for installing diverse N6-substituents. The 3,3-difluoro modification further modulates LogP (+0.2 to +0.4 units vs. non-fluorinated analog) , improving CNS permeability potential.

Physicochemical Property Optimization in Lead Series Requiring Fine-Tuned Basicity

Medicinal chemistry programs seeking to reduce the basicity of a spirocyclic diamine pharmacophore can utilize the target compound to shift the amine pKa into the 6.0–7.5 range, as demonstrated systematically for gem-difluoroazetidines [2]. This reduces the fraction of protonated species at physiological pH from >95% (non-fluorinated analog) to a mixed state (~50%), enabling property-based design for oral bioavailability and reduced hERG binding.

TLR7/TLR8 Antagonist Programs Requiring 1,6-Diazaspiro Geometry

N6-Boc-1,6-diazaspiro[3.4]octane, the non-fluorinated counterpart, is explicitly identified as a reagent for TLR7/TLR8 antagonist synthesis [4]. The 3,3-difluoro variant provides additional metabolic stability (intrinsic microsomal clearance retained or improved vs. non-fluorinated analogs, as shown for the class [2]) while preserving the 1,6-regioisomer geometry essential for TLR binding.

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